6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline
Description
6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a chloro group, a phenyl group, and a triazole-thioether moiety
Properties
IUPAC Name |
6-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c1-23-10-19-22-17(23)24-16-20-14-8-7-12(18)9-13(14)15(21-16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENRANSRSVTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4-phenylquinazoline with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole-thioether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole-thioether moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenylquinazoline: Lacks the triazole-thioether moiety.
4-Phenylquinazoline: Lacks both the chloro and triazole-thioether moieties.
6-Chloro-2-[(1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline: Similar structure but different substitution on the triazole ring.
Uniqueness
6-Chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinazoline is unique due to the presence of the 4-methyl-1,2,4-triazole-3-thiol moiety, which imparts specific chemical and biological properties not found in its analogs .
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